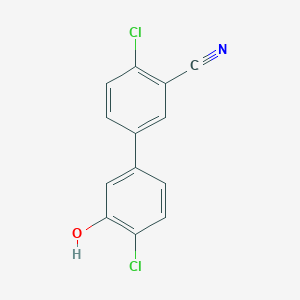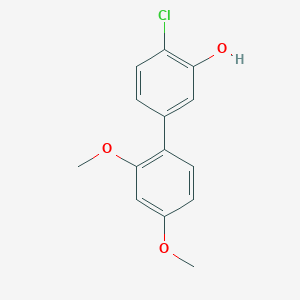
2-Chloro-5-(2,4-dimethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,4-dimethoxyphenyl)phenol, or CMDP, is a phenolic compound belonging to the group of aromatic compounds. It has a wide range of applications in the fields of organic chemistry, biochemistry, pharmacology, and materials science. CMDP has been found to have both antioxidant and antimicrobial properties, making it a valuable reagent in scientific research.
Aplicaciones Científicas De Investigación
CMDP has a wide range of applications in scientific research. It has been used for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. It has also been used as a reagent for the detection of various biomarkers and as a fluorescent probe for the detection of organic compounds. CMDP has also been used in the synthesis of metal complexes, which have potential applications in the fields of catalysis, drug delivery, and materials science.
Mecanismo De Acción
CMDP has been found to act as an antioxidant and antimicrobial agent. It is believed to act by scavenging reactive oxygen species, chelating metal ions, and inhibiting the activity of enzymes involved in the production of reactive oxygen species. CMDP has also been found to inhibit the growth of bacteria and fungi, likely through the disruption of their cell membrane integrity.
Biochemical and Physiological Effects
CMDP has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of vascular tone and blood pressure. CMDP has also been found to have anti-angiogenic and anti-proliferative effects, which may be useful in the treatment of some cancers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CMDP in lab experiments has a number of advantages. It is a relatively inexpensive and widely available reagent, and its synthesis is relatively straightforward. Additionally, CMDP is soluble in a variety of organic solvents, making it easy to use in a range of different experiments. However, CMDP is a relatively unstable compound and can decompose upon exposure to light or heat.
Direcciones Futuras
The potential applications of CMDP are numerous, and there is still much to be explored. Further research could focus on the development of new synthetic routes for the production of CMDP, as well as the development of new methods for its detection and quantification. Additionally, further research could be conducted to explore the effects of CMDP on various biochemical and physiological processes, as well as its potential applications in the treatment of various diseases. Finally, further research could be conducted to explore the potential applications of CMDP in materials science, such as the development of new polymers and nanomaterials.
Métodos De Síntesis
CMDP can be synthesized using a two-step reaction involving the condensation of 2,4-dimethoxybenzaldehyde and hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction is then followed by the addition of chlorine to the reaction product to obtain CMDP.
Propiedades
IUPAC Name |
2-chloro-5-(2,4-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-5-11(14(8-10)18-2)9-3-6-12(15)13(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSYNSBNBLUDOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686049 |
Source


|
| Record name | 4-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,4-dimethoxyphenyl)phenol | |
CAS RN |
1261943-35-4 |
Source


|
| Record name | 4-Chloro-2',4'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
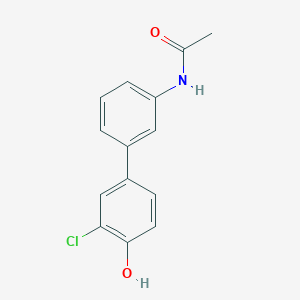

![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)
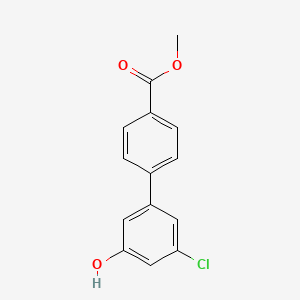


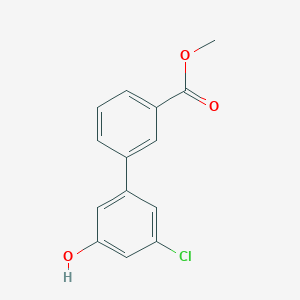

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
